

# Application Notes and Protocols for Live-cell Imaging of ATR Degradation Dynamics

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## Compound of Interest

Compound Name: *PROTAC ATR degrader-1*

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## Introduction

Ataxia telangiectasia and Rad3-related (ATR) is a master kinase that orchestrates the DNA damage response (DDR), a critical cellular process for maintaining genomic integrity. Upon DNA damage or replication stress, ATR is activated and phosphorylates a multitude of substrates to coordinate cell cycle arrest, DNA repair, and replication fork stability. Given its central role in cell survival, particularly in cancer cells that often exhibit high levels of replication stress, ATR has emerged as a promising target for therapeutic intervention. Understanding the dynamics of ATR protein levels, specifically its degradation, is crucial for developing novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) that aim to eliminate target proteins rather than just inhibit them.

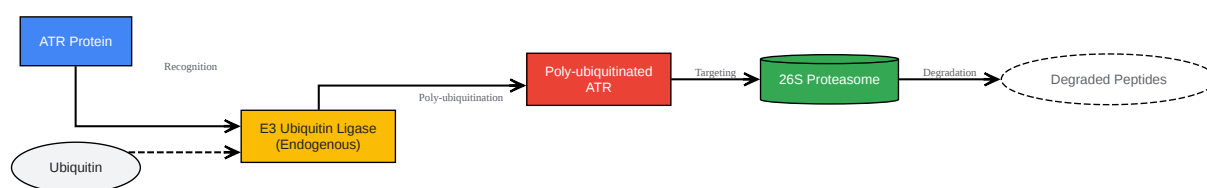
These application notes provide a comprehensive guide to visualizing and quantifying the degradation dynamics of ATR in living cells. We detail protocols for inducing ATR degradation using targeted approaches and for monitoring this process in real-time using fluorescence microscopy.

## Signaling Pathways of ATR Degradation

ATR protein levels are primarily regulated by the Ubiquitin-Proteasome System (UPS). This can occur through its natural turnover pathway or be induced artificially by chemical tools like PROTACs.

## Natural ATR Turnover Pathway

The endogenous degradation of ATR is part of the cell's natural protein homeostasis machinery. While ATR is a relatively stable protein, its turnover is mediated by the UPS. The specific E3 ubiquitin ligases responsible for the natural degradation of ATR are not yet fully elucidated but the general mechanism involves the recognition, ubiquitination, and subsequent degradation of ATR by the 26S proteasome.



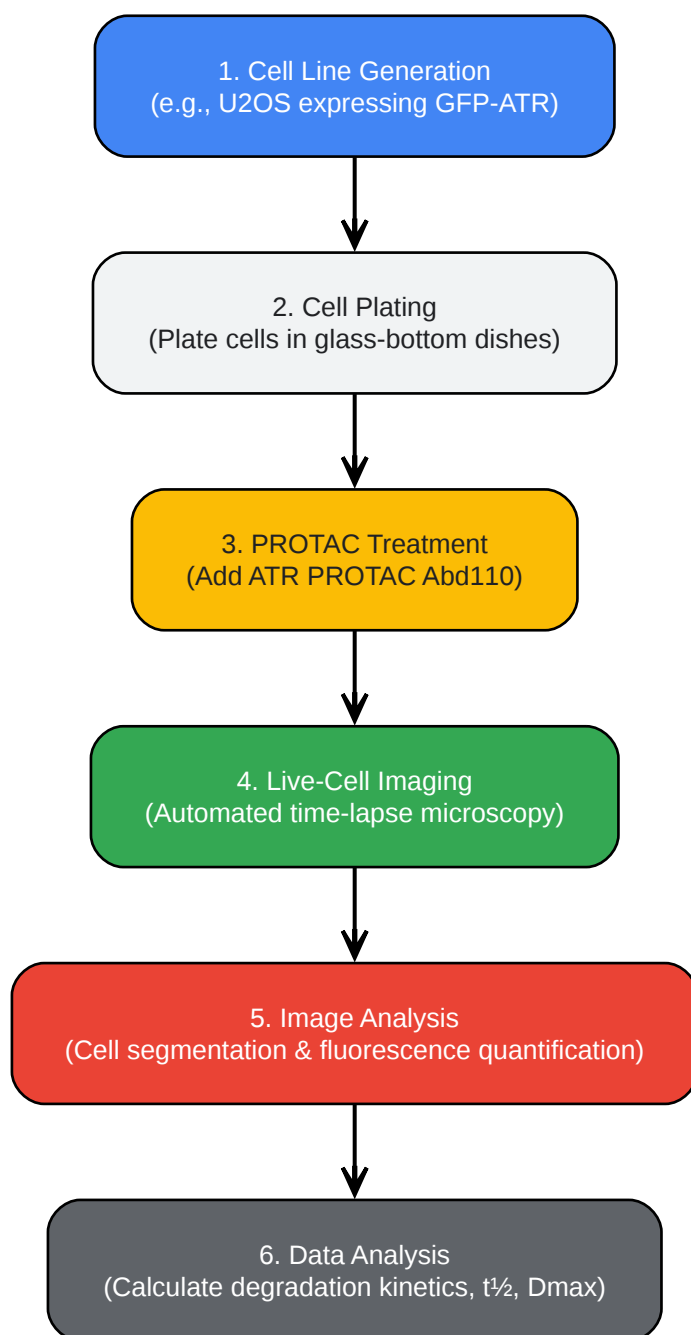
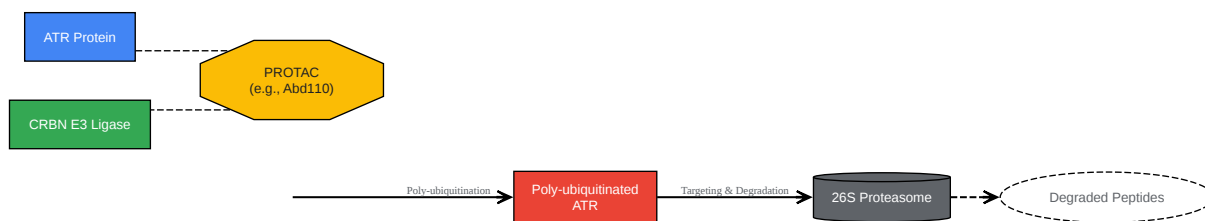
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Natural ATR Degradation Pathway.

## PROTAC-Induced ATR Degradation Pathway

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the UPS. An ATR-targeting PROTAC consists of a ligand that binds to ATR, a second ligand that recruits a specific E3 ubiquitin ligase, and a linker connecting them. The PROTAC Abd110 (also known as 42i) utilizes a derivative of the ATR inhibitor VE-821 to bind ATR and the ligand lenalidomide to recruit the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex. This induced ternary complex formation (ATR-PROTAC-CRBN) facilitates the ubiquitination of ATR, marking it for proteasomal degradation.

[1]



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## References

- 1. Driving E3 Ligase Substrate Specificity for Targeted Protein Degradation: Lessons from Nature and the Laboratory | Annual Reviews [annualreviews.org]
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